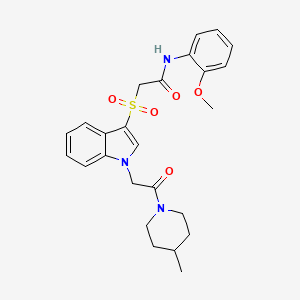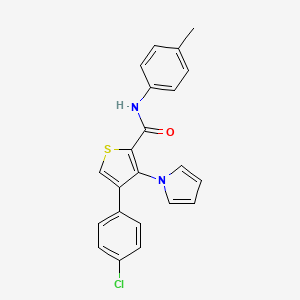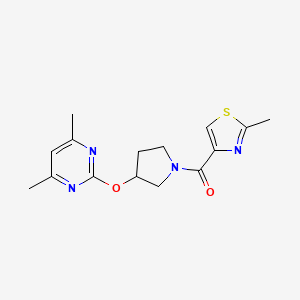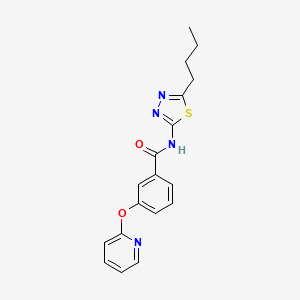
3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity.Applications De Recherche Scientifique
Fluorescence Sensors for Metal Ions
Sulfonato-Salen-type ligands, which share structural motifs with the compound , have been synthesized and explored for their photophysical properties. These compounds exhibit strong UV/Vis-absorption and fluorescence, making them excellent candidates for use as fluorescence sensors for metal ions like Cu2+ in water and living cells. Their ability to act as highly selective and sensitive turn-off fluorescence sensors demonstrates their potential in environmental monitoring and cellular imaging applications (Li Zhou et al., 2012).
Anticonvulsant Activity
Hybrid molecules incorporating features from known antiepileptic drugs (AEDs) have been synthesized to explore new therapeutic agents. These compounds, including variations of propanamides and butanamides, have shown broad spectra of activity across different seizure models, highlighting their potential as new anticonvulsant medications. The discovery of such compounds provides a promising avenue for the development of more effective treatments for epilepsy (K. Kamiński et al., 2015).
Insecticidal Applications
The discovery and characterization of sulfoxaflor, a novel insecticide, showcases the application of sulfonamides in pest control. Sulfoxaflor and related sulfoximine compounds have shown broad-spectrum efficacy against various sap-feeding insect pests, offering a new class of insect control agents. This innovation is particularly relevant in addressing resistance issues with existing insecticides, providing a sustainable approach to pest management (Yuanming Zhu et al., 2011).
Mechanosynthesis in Pharmaceutical Development
The application of mechanochemistry in synthesizing pharmaceutically relevant compounds, including sulfonyl-(thio)ureas, demonstrates an innovative approach to drug manufacturing. This method provides an environmentally friendly and efficient alternative to traditional synthesis techniques, highlighting the versatility and potential of compounds related to "3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide" in drug development processes (Davin Tan et al., 2014).
Orientations Futures
Future research on this compound could involve synthesizing the compound and studying its physical and chemical properties, reactivity, and potential biological activity. It could be interesting to explore its potential interactions with various biological targets, given the known activity of phenylpiperazine derivatives .
Mécanisme D'action
Target of Action
The primary target of the compound “3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in numerous cognitive processes. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which could potentially improve cognitive function .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the synaptic cleft, which enhances cholinergic neurotransmission . This could potentially lead to improvements in cognitive function, particularly in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease .
Propriétés
IUPAC Name |
3-cyclohexyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S/c25-21(12-11-19-7-3-1-4-8-19)22-13-18-28(26,27)24-16-14-23(15-17-24)20-9-5-2-6-10-20/h2,5-6,9-10,19H,1,3-4,7-8,11-18H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVEKYVJUNCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2983942.png)

![Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2983948.png)
![2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2983949.png)
![N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2983951.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2983954.png)


![1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide](/img/structure/B2983958.png)
![N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2983961.png)
![4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide](/img/structure/B2983963.png)


